Home > Products > Building Blocks P9291 > 2-(4-bromo-1H-pyrazol-1-yl)acetamide
2-(4-bromo-1H-pyrazol-1-yl)acetamide - 1177354-50-5

2-(4-bromo-1H-pyrazol-1-yl)acetamide

Catalog Number: EVT-1446206
CAS Number: 1177354-50-5
Molecular Formula: C5H6BrN3O
Molecular Weight: 204.027
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(5-((2-Chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives

    These compounds exhibited significant cytotoxic activity against MCF-7 cells with IC50 values of 3.3 mM and induced apoptotic cell death, as indicated by cell cycle arrest at the EGFR phase [].

    Relevance: These compounds share a core pyrazole ring structure with 2-(4-bromo-1H-pyrazol-1-yl)acetamide. The presence of various substitutions on the pyrazole and phenyl rings highlights the potential for exploring different structural modifications to modulate biological activity in this class of compounds [].

    4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine

    Compound Description: This compound features a pyrazole ring directly substituted onto a pyrimidine ring. The reported crystal structure reveals a near-planar conformation of the two rings, with minimal dihedral angle [].

    Relevance: This compound shares the 4-bromo-pyrazole motif with the target compound, 2-(4-bromo-1H-pyrazol-1-yl)acetamide. The presence of the pyrimidine ring, a common heterocycle in medicinal chemistry, suggests potential exploration of similar heterocyclic substitutions on the acetamide side chain of the target compound [].

    2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903)

    Compound Description: This compound is a highly potent and selective c-MET inhibitor that demonstrated effective tumor growth inhibition in c-MET-dependent tumor models []. It exhibited good oral pharmacokinetic properties and an acceptable safety profile in preclinical studies, leading to its progression to Phase I clinical evaluation for oncology [].

    Relevance: PF-04217903 and 2-(4-bromo-1H-pyrazol-1-yl)acetamide belong to the same class of compounds characterized by a substituted pyrazole ring linked to a heterocycle through an alkyl chain. Understanding the structural features of PF-04217903 that contribute to its potency and selectivity may guide the design of novel and potent derivatives of 2-(4-bromo-1H-pyrazol-1-yl)acetamide [].

    4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)

    Compound Description: This compound, celecoxib (SC-58635), is a selective cyclooxygenase-2 (COX-2) inhibitor developed for treating rheumatoid arthritis and osteoarthritis []. Celecoxib demonstrates potent COX-2 inhibition both in vitro and in vivo, with acceptable pharmacokinetic properties achieved through extensive structure-activity relationship studies [].

    Relevance: Although structurally distinct from 2-(4-bromo-1H-pyrazol-1-yl)acetamide, celecoxib exemplifies the successful development of a 1,5-diarylpyrazole derivative as a therapeutic agent. This highlights the potential of pyrazole-containing compounds as a promising class of molecules for drug discovery [].

    2-{4-[(1E)-1-(Hydroxyimino)-2,3-dihydro-1H-inden-5-yl]-3-(pyridine-4-yl)-1H-pyrazol-1-yl}ethan-1-ol (GDC-0879)

    Compound Description: GDC-0879 is a potent and selective B-Raf kinase inhibitor investigated for its antitumor activity []. Preclinical studies demonstrated its ability to inhibit tumor growth in melanoma and colon cancer xenograft models, with estimates of plasma concentrations required for tumor stasis consistent with its in vitro potency [].

    Relevance: GDC-0879 and 2-(4-bromo-1H-pyrazol-1-yl)acetamide share a common structural motif consisting of a substituted pyrazole ring linked to an aromatic system via an alkyl chain. This structural similarity suggests that exploring modifications on both the pyrazole and the acetamide moieties of 2-(4-bromo-1H-pyrazol-1-yl)acetamide could lead to the identification of novel compounds with potentially enhanced potency and selectivity profiles [].

    2-(4,5-Dihydro-1H-pyrazol-1-yl)pyrimidines

    Compound Description: This class of compounds was synthesized through a straightforward and clean ultrasound-promoted cyclocondensation reaction of 1-carboxamidino-pyrazoles with 4-methoxyvinyl-trifluoromethyl ketones in ethanol using potassium hydroxide [].

    Relevance: The 2-(4,5-dihydro-1H-pyrazol-1-yl)pyrimidines highlight the possibility of incorporating a 4,5-dihydro-1H-pyrazol-1-yl moiety into the target compound, 2-(4-bromo-1H-pyrazol-1-yl)acetamide. This structural modification, potentially achieved through synthetic methods like those described in the paper, could lead to novel derivatives with altered biological activities [].

    2-Amino-4-{4-chloro-2-[2-(4-fluoro-1H-pyrazol-1-yl)ethoxy]-6-methylphenyl}-N-(2,2-difluoropropyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide (Compound 42)

    Compound Description: This compound represents a novel class of heat shock protein 90 (Hsp90) inhibitors that were discovered through high-throughput screening and subsequently optimized for improved biochemical and cell-based potency, metabolic stability, and pharmacokinetic properties []. Compound 42 exhibited significant efficacy in a melanoma A2058 xenograft tumor model and displayed attractive DMPK profiles [].

    Relevance: Although structurally distinct from 2-(4-bromo-1H-pyrazol-1-yl)acetamide, compound 42 exemplifies the successful development of a molecule containing a substituted pyrazole ring as a potent Hsp90 inhibitor. This finding suggests the potential of exploring modifications on the 2-(4-bromo-1H-pyrazol-1-yl)acetamide scaffold to target Hsp90, a crucial target in cancer therapy [].

    4-(2-(4-Chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735)

    Compound Description: BMS-695735 is a potent, orally efficacious inhibitor of the insulin-like growth factor-1 receptor kinase (IGF-1R kinase) []. It was developed to overcome the limitations of its predecessor, BMS-536924, and exhibits improved ADME properties, a low risk for drug-drug interactions, and potent in vivo efficacy in multiple xenograft models [].

    Relevance: While structurally different from 2-(4-bromo-1H-pyrazol-1-yl)acetamide, BMS-695735 exemplifies the significance of optimizing ADME properties and drug-drug interaction profiles during drug development. This highlights the importance of considering these factors when exploring structural modifications to the target compound, 2-(4-bromo-1H-pyrazol-1-yl)acetamide, for potential therapeutic applications [].

    2-[4-(4-Cyano-phenoxy)-3,5-dicyclopropyl-1H-pyrazol-1-yl]-N-methylacetamide (PF-02367982)

    Compound Description: PF-02367982 is a potent and selective nonsteroidal progesterone receptor (PR) antagonist investigated for potential therapeutic applications in gynecological conditions such as endometriosis and uterine fibroids []. This compound exhibits superior selectivity over the glucocorticoid receptor compared with the nonselective steroidal antagonist mifepristone (RU-486), suggesting a potentially improved safety and tolerability profile [].

    Relevance: Although structurally distinct from 2-(4-bromo-1H-pyrazol-1-yl)acetamide, PF-02367982 demonstrates the potential of pyrazole-containing compounds as effective and selective modulators of nuclear hormone receptors. This highlights the possibility of exploring structural modifications on the 2-(4-bromo-1H-pyrazol-1-yl)acetamide scaffold to target other nuclear hormone receptors or related targets for therapeutic development [].

    2-(4-(1H-Tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives

    Compound Description: This series of compounds was studied for its inhibitory activity against human phosphodiesterases PDE3A and PDE3B [].

    Relevance: These derivatives provide valuable insights into the structure-activity relationship of pyrazole-containing compounds, particularly emphasizing the importance of the 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole scaffold for PDE3A and PDE3B inhibition. This information could guide the exploration of novel 2-(4-bromo-1H-pyrazol-1-yl)acetamide derivatives with potential applications in modulating phosphodiesterase activity [].

    4-Bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine

    Compound Description: This compound serves as a bifunctional chelate intermediate in time-resolved fluorescence immunoassays (TRFIA) [].

    Relevance: 4-Bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine shares the 4-bromo-pyrazole motif with 2-(4-bromo-1H-pyrazol-1-yl)acetamide and highlights the application of pyrazole derivatives as building blocks for developing analytical tools. This suggests the potential for exploring the use of 2-(4-bromo-1H-pyrazol-1-yl)acetamide or its derivatives in similar applications, leveraging its chemical reactivity for conjugation or modification [].

    3,5-Diphenyl-1H-pyrazole derivatives

    Compound Description: This class of compounds, specifically N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides, -propanamines, and N-substituted 2-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)ethanamines, were synthesized and evaluated for their platelet antiaggregating activity []. Some of these compounds demonstrated superior or comparable activity to acetylsalicylic acid in vitro, along with moderate hypotensive, antiarrhythmic, local anesthetic, sedative, and anti-inflammatory effects in rats and mice [].

    Relevance: The 3,5-diphenyl-1H-pyrazole derivatives share the core pyrazole structure with 2-(4-bromo-1H-pyrazol-1-yl)acetamide, emphasizing the versatility of this scaffold for generating compounds with diverse biological activities. This suggests the potential for exploring various substitutions and modifications on the 2-(4-bromo-1H-pyrazol-1-yl)acetamide framework to target a wider range of therapeutic applications, including platelet aggregation inhibition and inflammation [].

    (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone

    Compound Description: The crystal structure of this compound reveals two molecules in the asymmetric unit, both exhibiting a similar conformation with a dihedral angle of approximately 78° between the pyrazole and benzene rings [].

    Relevance: This compound highlights the conformational preferences of a molecule containing both a 4-bromo-pyrazole and a benzene ring, similar to 2-(4-bromo-1H-pyrazol-1-yl)acetamide. Understanding these conformational preferences can be valuable in predicting the binding modes and designing more potent derivatives of the target compound [].

    2-(2-Hydroxyphenyl)-4-(1H-pyrazol-1-yl)pyrimidines

    Compound Description: This study focuses on two ESIPT-capable pyrimidine-based compounds, 2-(2-hydroxyphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine (HL1) and 2-(2-hydroxyphenyl)-4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-methylpyrimidine (HL2) [].

    Relevance: These compounds, featuring short O–H···N intramolecular hydrogen bonds, were synthesized and studied for their photophysical properties, particularly focusing on excited-state intramolecular proton transfer (ESIPT) processes []. While structurally different from 2-(4-bromo-1H-pyrazol-1-yl)acetamide, the study of these compounds contributes to the broader understanding of pyrazole-containing heterocyclic systems and their photophysical properties. This knowledge could be valuable in designing and developing novel fluorescent probes or sensors based on 2-(4-bromo-1H-pyrazol-1-yl)acetamide or its derivatives [].

    2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032)

    Compound Description: LQFM032 is a newly designed and synthesized compound that exhibits anxiolytic-like effects in various behavioral tests, including the elevated plus maze and light-dark box tests []. Mechanistic studies suggest that its anxiolytic effects are mediated through the benzodiazepine and nicotinic pathways without affecting mnemonic activity [].

    Relevance: Although structurally different from 2-(4-bromo-1H-pyrazol-1-yl)acetamide, LQFM032 highlights the potential of pyrazole-containing compounds in modulating central nervous system activity. This finding suggests the possibility of exploring structural modifications on the 2-(4-bromo-1H-pyrazol-1-yl)acetamide scaffold to target receptors or pathways involved in anxiety and other CNS disorders [].

    2‐(4‐Methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide

    Compound Description: This compound is a flavoring substance evaluated for its implications for human health [].

    Relevance: This compound shares a similar core structure with 2-(4-bromo-1H-pyrazol-1-yl)acetamide, featuring a pyrazole ring connected to an acetamide moiety. The presence of the thiophene ring, a bioisostere of the phenyl ring, suggests exploring the replacement of the bromine atom in 2-(4-bromo-1H-pyrazol-1-yl)acetamide with other heterocyclic moieties to modulate its physicochemical and biological properties [].

    2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide (OSU-03012)

    Compound Description: OSU-03012, a celecoxib derivative and a known phosphoinositide-dependent kinase 1 (PDK1) inhibitor, was found to directly target p21-activated kinase (PAK) [].

    Relevance: While structurally different from 2-(4-bromo-1H-pyrazol-1-yl)acetamide, OSU-03012 showcases the potential of modifying existing pyrazole-containing compounds to target different kinases. This finding suggests exploring modifications to the target compound, 2-(4-bromo-1H-pyrazol-1-yl)acetamide, to assess its potential as a kinase inhibitor and further explore its structure-activity relationship [].

    2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

    Compound Description: The crystal structure of this compound reveals the formation of dimers through N—H⋯O hydrogen bonding involving the amide group and the carbonyl group on the pyrazole ring [].

    Relevance: Although structurally different from 2-(4-bromo-1H-pyrazol-1-yl)acetamide, this compound highlights the potential for intermolecular interactions involving the pyrazole and acetamide moieties. Understanding these interactions can be crucial in rational drug design, as they can influence the physicochemical properties and biological activity of 2-(4-bromo-1H-pyrazol-1-yl)acetamide derivatives [].

    Compound Description: Compound 2 is synthesized by reacting 1-(2-chloroethyl)-3,5-dimethylpyrazole with sodium telluride. Further reaction with halogens leads to a series of organotellurium halides, including an unexpected brominated derivative at the pyrazole ring [].

    Relevance: The use of a bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)telluride scaffold demonstrates the versatility of pyrazole rings as ligands in organometallic chemistry. While structurally different from the target compound, this study highlights the potential for exploring metal complexes of 2-(4-bromo-1H-pyrazol-1-yl)acetamide or its derivatives, potentially leading to compounds with unique properties and applications [].

    Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes

    Compound Description: This study investigates the spin-crossover (SCO) behavior of iron(II) complexes coordinated with 2,6-bis(1H-pyrazol-1-yl)pyridine ligands functionalized with anchoring groups for gold electrodes [].

    Relevance: Although not directly related to 2-(4-bromo-1H-pyrazol-1-yl)acetamide in terms of structure, this study highlights the potential of incorporating metal centers into molecules containing pyrazole moieties. This approach could be explored to design novel metal complexes using 2-(4-bromo-1H-pyrazol-1-yl)acetamide or its derivatives as ligands, potentially leading to compounds with interesting electronic and magnetic properties for applications in materials science [].

    N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide

    Compound Description: The crystal structure of this compound reveals the presence of N—H⋯O hydrogen bonds and weak C—H⋯O interactions, influencing the molecular packing and conformation [].

    Relevance: This compound demonstrates the significance of intermolecular interactions in solid-state structures of pyrazole-containing compounds. This information can be relevant for understanding the physicochemical properties of 2-(4-bromo-1H-pyrazol-1-yl)acetamide and its potential derivatives, particularly in the context of crystal engineering or polymorphism [].

    2-(3-Alkoxy-1H-pyrazol-1-yl)azines

    Compound Description: Inspired by the discovery of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives as human dihydroorotate dehydrogenase (DHODH) inhibitors, researchers synthesized and evaluated a series of azine-bearing analogues []. These compounds demonstrated potent inhibition of human DHODH, with some exhibiting greater activity than known inhibitors like brequinar and teriflunomide [].

    Relevance: This study highlights the potential of exploring modifications on the 2-(4-bromo-1H-pyrazol-1-yl)acetamide scaffold to target DHODH, an enzyme involved in pyrimidine biosynthesis and a potential target for immunosuppressive agents. The successful development of 2-(3-alkoxy-1H-pyrazol-1-yl)azines as potent DHODH inhibitors suggests that incorporating similar structural features, such as alkoxy substitutions on the pyrazole ring, could lead to the identification of novel and potent DHODH inhibitors based on the 2-(4-bromo-1H-pyrazol-1-yl)acetamide scaffold [].

    Properties

    CAS Number

    1177354-50-5

    Product Name

    2-(4-bromo-1H-pyrazol-1-yl)acetamide

    IUPAC Name

    2-(4-bromopyrazol-1-yl)acetamide

    Molecular Formula

    C5H6BrN3O

    Molecular Weight

    204.027

    InChI

    InChI=1S/C5H6BrN3O/c6-4-1-8-9(2-4)3-5(7)10/h1-2H,3H2,(H2,7,10)

    InChI Key

    QOTHDPSGRAJMJH-UHFFFAOYSA-N

    SMILES

    C1=C(C=NN1CC(=O)N)Br

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.